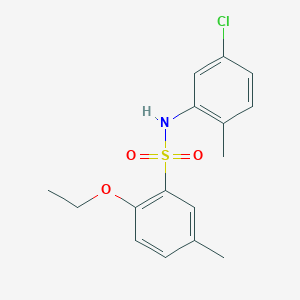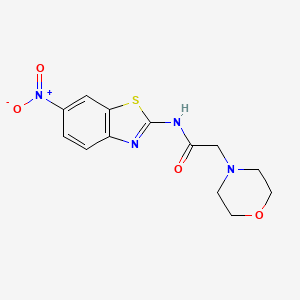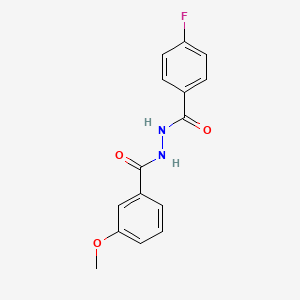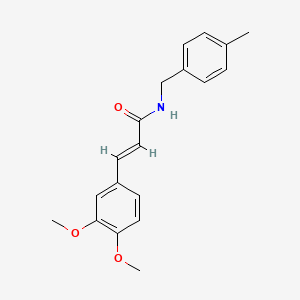![molecular formula C18H20N2O2S B5775956 methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5775956.png)
methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate, also known as MPCA, is a chemical compound that has gained significant attention in the field of scientific research. MPCA is a thioamide derivative of 4-aminophenylacetic acid and is used in various applications such as drug development, catalysts, and organic synthesis.
Wirkmechanismus
The mechanism of action of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to exhibit anti-viral properties by inhibiting the replication of the hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized using a simple method. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the research on methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another direction is the study of this compound's potential as an anti-cancer agent. Further research is also needed to determine the optimal dosage and administration of this compound in order to maximize its therapeutic potential.
Synthesemethoden
The synthesis of methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate involves the reaction between 4-aminophenylacetic acid and 2-phenylethyl isothiocyanate in the presence of N,N-dimethylformamide. The reaction product is then treated with methyl iodide to obtain the final product, this compound. This method is efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate has been extensively studied for its potential use in drug development. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This property makes this compound a potential candidate for the development of anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
methyl 2-[4-(2-phenylethylcarbamothioylamino)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-22-17(21)13-15-7-9-16(10-8-15)20-18(23)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCSILCWSZSCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)



![1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)

![[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)

![N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5775920.png)

![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B5775930.png)
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-4,6-dimethylpyrimidine](/img/structure/B5775938.png)

![9-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775969.png)